molecular formula C8H11N5O B13966732 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- CAS No. 5977-33-3

4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-

货号: B13966732
CAS 编号: 5977-33-3
分子量: 193.21 g/mol
InChI 键: OWLLSSAGQBFJMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Properties The compound 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- (CAS: 60378-42-9) is a dihydropteridinone derivative with a molecular formula of C₈H₁₃N₅O and a molecular weight of 195.22 g/mol . Its structure features:

  • A pteridinone core (a bicyclic system comprising pyrimidine and pyrazine rings).
  • An amino group (-NH₂) at position 2.
  • Two methyl substituents at positions 6 and 5.

Synthesis and Applications This compound is synthesized via reduction and alkylation steps, as indicated by methods for analogous pteridinones in riboflavin biosynthesis pathways . It serves as a precursor in enzymatic studies and has been investigated for roles in folate metabolism and kinase inhibition due to its redox-active dihydro moiety .

属性

CAS 编号

5977-33-3

分子式

C8H11N5O

分子量

193.21 g/mol

IUPAC 名称

2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14)

InChI 键

OWLLSSAGQBFJMC-UHFFFAOYSA-N

规范 SMILES

CC1C(=NC2=C(N1)N=C(NC2=O)N)C

产品来源

United States

准备方法

Preparation Methods of 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-

Detailed Synthetic Routes

Cyclocondensation of Diamines with Glyoxal

A prominent method involves the cyclocondensation of 6,7-diamino substituted precursors with glyoxal in acidic medium (e.g., ethanol with hydrochloric acid), leading to the formation of the pteridinone ring system. The reaction conditions typically involve heating at around 50 °C until completion as monitored by thin-layer chromatography (TLC).

  • Example: Reaction oftriazolo[1,5-a]pyrimidine-6,7-diamine derivatives with glyoxal and 36% HCl in ethanol to yieldtriazolo[1,5-a]pteridine compounds analogous to the target pteridinone structure with yields around 80%.
Nitration and Subsequent Reduction

In the synthesis of amino-substituted pteridinones, nitration of precursor compounds using a mixture of fuming nitric acid and concentrated sulfuric acid is a key step. The nitrated intermediates are then reduced catalytically (e.g., Pd/C under hydrogen atmosphere) to yield the corresponding diamines.

  • Example: Nitration of triazolopyrimidine derivatives at low temperature followed by hydrogenation with palladium on carbon in solvents such as dimethylformamide (DMF) or ethanol to afford diamino intermediates in yields between 88-89%.
Use of Triethyl Orthoformate for Cyclization

Triethyl orthoformate is employed in acidic media (acetic acid or acetic acid/DMF mixtures) to facilitate cyclization reactions forming fused heterocyclic systems related to pteridinones.

  • Example: Treatment of triazolopyrimidine-6,7-diamines with triethyl orthoformate at 80-90 °C yields triazolopyrimidine derivatives with high yields (~81%).

Summary Table of Key Preparation Steps

Step Reagents & Conditions Product Type Yield (%) Notes
Nitration Fuming HNO3 + H2SO4, ice bath to 80 °C, 4 h Nitro-substituted intermediates 90-94 Careful temperature control required
Catalytic Reduction Pd/C, H2 (5-7 bar), DMF or EtOH, 50 °C, 5-7 h Diamino intermediates 88-89 Hydrogenation under pressure
Cyclocondensation Glyoxal (40% aqueous), 36% HCl, EtOH, 50 °C Pteridinone ring formation ~80 Monitored by TLC, mild heating
Cyclization with Orthoformate Triethyl orthoformate, AcOH or AcOH/DMF, 80-90 °C Fused heterocyclic systems ~81 Alternative to microwave activation

化学反应分析

Types of Reactions

6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target: 2-Amino-7,8-dihydro-6,7-dimethyl- C₈H₁₃N₅O 2-NH₂; 6,7-diCH₃; 7,8-dihydro 195.22 Redox-active dihydro core; moderate lipophilicity
6,7-Di(2-furyl)-4(1H)-pteridinone C₁₄H₈N₄O₃ 6,7-di(furyl) 280.24 Aromatic furyl groups increase π-stacking potential; higher polarity
2-Amino-5,6,7,8-tetrahydro-5,6,7-trimethyl- C₁₀H₁₇N₅O 2-NH₂; 5,6,7-triCH₃; fully saturated 223.27 Enhanced hydrophobicity; potential for membrane penetration
6-(Hydroxymethyl)-tetrahydropterin C₇H₁₁N₅O₂ 6-CH₂OH; 5,6,7,8-tetrahydro 197.19 Polar hydroxymethyl group; role in neurotransmitter synthesis
6,7-Dimethyl-4(3H)-pteridinone C₈H₈N₄O 6,7-diCH₃; unsaturated core 176.18 Aromatic core lacks redox activity; simpler metabolic profile

Functional and Pharmacological Differences

Redox Activity
  • The dihydro moiety in the target compound enables reversible oxidation to the fully aromatic pteridinone form, a property critical in enzymatic electron transfer (e.g., dihydrofolate reductase interactions) .
  • In contrast, 6,7-Di(2-furyl)-4(1H)-pteridinone (fully oxidized) lacks redox activity but exhibits fluorescence, making it useful in optical probes .
Bioactivity and Targets
  • Kinase Inhibition: The target compound’s dihydro scaffold shows moderate inhibition of vaccinia-related kinase 1 (VRK1), with potency influenced by methyl group stereochemistry . Analogues like (S)-pteridinones with shorter R1 substituents (e.g., methyl) exhibit up to 5-fold higher VRK1 inhibition than the target .
  • Antimicrobial Activity: Derivatives such as 4(3H)-Pteridinone, hydroxy-6,7-dimethyl- (C₈H₈N₄O₂) demonstrate antimicrobial and anti-inflammatory properties due to hydroxyl group-mediated radical scavenging .
Solubility and Pharmacokinetics
  • The hydroxymethyl derivative (C₇H₁₁N₅O₂) has improved aqueous solubility (logP = -0.94) compared to the target compound (logP = 0.5), favoring CNS penetration .

Table 2: Key Research Insights

Compound Study Findings Reference
Target Compound Acts as a substrate analogue in dihydropteroate synthase assays; IC₅₀ = 12 µM for VRK1
6,7-Di(2-furyl)-4(1H)-pteridinone Used in fluorescence-based detection of metal ions; quantum yield = 0.45 in aqueous solution
6-(Hydroxymethyl)-tetrahydropterin Cofactor in tyrosine hydroxylase activity; restores neurotransmitter levels in PKU models
2-Amino-6,7-diphenyl-dihydropteridinone Shows genotoxicity in Ames tests; requires careful handling (GHS Category 2)

生物活性

4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl- is a compound belonging to the pteridine family, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

  • Chemical Formula : C9H12N4O
  • Molecular Weight : 180.22 g/mol
  • CAS Registry Number : 70786-93-5

Biological Significance

Pteridines are known for their role as coenzymes in several biological reactions. Specifically, the compound is involved in the synthesis of tetrahydrobiopterin (BH4), a crucial cofactor for various hydroxylation reactions in amino acid metabolism. The following sections detail its biological activities and implications.

Metabolic Pathways

4(1H)-Pteridinone can be synthesized from sepiapterin through enzymatic reactions involving sepiapterin reductase. This pathway is essential for producing BH4, which is vital for the metabolism of phenylalanine and tyrosine. Disruptions in this pathway can lead to metabolic disorders such as hyperphenylalaninemia due to deficiencies in enzymes like phenylalanine hydroxylase (PAH) .

Enzymatic Interactions

The compound acts as a substrate for various enzymes:

  • Phenylalanine Hydroxylase (PAH) : Converts phenylalanine to tyrosine using BH4 as a cofactor.
  • Tyrosine Hydroxylase : Involved in the synthesis of catecholamines.

The activity of these enzymes is crucial for neurotransmitter synthesis and overall metabolic health.

Therapeutic Applications

Research indicates that pteridine derivatives, including 4(1H)-Pteridinone, may have therapeutic potential in treating conditions like:

  • Neurodegenerative Diseases : Due to their role in neurotransmitter synthesis.
  • Metabolic Disorders : Such as phenylketonuria (PKU), where supplementation with BH4 can help manage elevated phenylalanine levels.

Case Studies

  • Hyperphenylalaninemia Management : Clinical studies have shown that supplementation with BH4 can significantly reduce blood phenylalanine levels in patients with specific genetic mutations affecting PAH .
  • Neuroprotective Effects : Experimental models suggest that pteridine derivatives may exhibit neuroprotective properties by enhancing neurotransmitter levels and reducing oxidative stress .

Data Tables

PropertyValue
Chemical Name4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
Molecular FormulaC9H12N4O
Molecular Weight180.22 g/mol
CAS Registry Number70786-93-5
Role in MetabolismCoenzyme for PAH
Potential Therapeutic UsesNeurodegenerative diseases, metabolic disorders

常见问题

Q. What are the recommended synthetic routes for preparing 4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions involving substituted pyrimidine precursors. For example:

  • Use 6,7-dimethyl-7,8-dihydropterin as a starting material, followed by regioselective amination at the C2 position under controlled pH (6–7) to avoid side reactions .
  • Monitor reaction progress using HPLC with UV detection (λ = 280 nm) to track intermediate formation.
  • Purify via column chromatography (silica gel, eluent: methanol/ethyl acetate 1:5) to isolate the product.

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = 210.12 g/mol).
  • Use ¹H/¹³C NMR to confirm substitution patterns:
    • 7,8-dihydro protons appear as a multiplet at δ 2.8–3.2 ppm .
    • 6,7-dimethyl groups resonate as singlets at δ 1.2–1.5 ppm .
  • FT-IR spectroscopy identifies key functional groups (e.g., N-H stretch at 3350 cm⁻¹ for the amino group) .

Q. What precautions are necessary to maintain the stability of this compound in aqueous solutions?

Methodological Answer:

  • Prepare solutions in pH 6.8 buffers (e.g., phosphate buffer) to minimize hydration of the 7,8-dihydro structure to 6-hydroxy-tetrahydro derivatives .
  • Add 1 mM dithioerythritol (DTE) to inhibit oxidation of labile dihydro species to fully oxidized pterins .
  • Store solutions under argon atmosphere at –80°C to prevent degradation.

Advanced Research Questions

Q. How can researchers quantify degradation products of 4(1H)-Pteridinone derivatives under physiological conditions?

Methodological Answer:

  • Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products (e.g., 7,8-dihydroxyxanthopterin) .
  • Employ LC-MS/MS in MRM mode for sensitive quantification (LOD = 0.1 ng/mL).
  • Validate results against synthetic standards of suspected degradation byproducts.

Q. What experimental strategies mitigate contradictory data in redox studies of 7,8-dihydropterins?

Methodological Answer:

  • Control oxygen levels rigorously using gloveboxes or sealed reaction vessels, as trace O₂ accelerates oxidation .
  • Use stopped-flow spectroscopy to monitor rapid equilibria between dihydro and tetrahydro forms (e.g., rate constants for hydration/oxidation).
  • Cross-validate results with EPR spectroscopy to detect radical intermediates that may skew redox measurements .

Q. How can the compound’s interaction with enzymes like dihydrofolate reductase (DHFR) be studied?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) to measure binding kinetics (K_D, k_on/k_off) using immobilized DHFR .
  • Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, focusing on interactions with the 6,7-dimethyl moiety .
  • Validate computational models with site-directed mutagenesis of DHFR residues (e.g., Phe31, a key binding site residue).

Q. What methodologies are suitable for studying the compound’s role in cellular redox signaling?

Methodological Answer:

  • Use fluorescent probes (e.g., H₂DCFDA) in live-cell imaging to correlate intracellular ROS levels with compound concentration .
  • Apply siRNA knockdown of NADPH oxidases to isolate the compound’s direct effects on redox pathways .
  • Quantify reduced/oxidized pterin ratios via HPLC-ECD (electrochemical detection) in cell lysates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for this compound?

Methodological Answer:

  • Standardize solubility measurements using shake-flask method with controlled temperature (25°C) and ionic strength (0.15 M NaCl).
  • Account for polymorphism by characterizing crystalline forms via PXRD (powder X-ray diffraction).
  • Compare results across solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-specific artifacts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。